molecular formula C10H11ClFN B14755693 1-(3-Chloro-5-fluorophenyl)pyrrolidine

1-(3-Chloro-5-fluorophenyl)pyrrolidine

Cat. No.: B14755693
M. Wt: 199.65 g/mol
InChI Key: KIJCCRQVBYFCSP-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluorophenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-fluorophenyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-5-fluoroaniline with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, forming the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled temperatures, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloro and fluoro substituents to other functional groups.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Derivatives with modified substituents.

    Substitution: Compounds with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

1-(3-Chloro-5-fluorophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)pyrrolidine: Lacks the fluoro substituent, which may affect its chemical reactivity and biological activity.

    1-(3-Fluorophenyl)pyrrolidine: Lacks the chloro substituent, leading to differences in its chemical and biological properties.

    1-(3-Bromophenyl)pyrrolidine: Contains a bromo group instead of chloro and fluoro, resulting in distinct reactivity patterns.

Uniqueness: 1-(3-Chloro-5-fluorophenyl)pyrrolidine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can enhance its chemical stability, reactivity, and potential biological activities compared to similar compounds with only one substituent.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

1-(3-chloro-5-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11ClFN/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4H2

InChI Key

KIJCCRQVBYFCSP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=CC(=C2)Cl)F

Origin of Product

United States

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